3-Formylphenyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
(3-formylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-9-10-2-1-3-13(8-10)20-14(17)11-4-6-12(7-5-11)15(18)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRKYFYDNUABJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The traditional Fischer esterification involves reacting 4-nitrobenzoic acid with 3-formylphenol in the presence of a strong acid catalyst, such as sulfuric acid. This method leverages the equilibrium-driven condensation of the carboxylic acid and alcohol (or phenol), with water removal often required to shift the equilibrium toward ester formation. However, phenols are less nucleophilic than aliphatic alcohols, necessitating elevated temperatures (80–120°C) and prolonged reaction times. A key limitation is the potential for side reactions, including sulfonation of the aromatic rings due to the harsh acidic conditions.
Esterification via Acid Chloride Intermediate
A more efficient approach involves converting 4-nitrobenzoic acid to its reactive acid chloride derivative, followed by reaction with 3-formylphenol. The acid chloride is typically synthesized using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], which facilitate the substitution of the hydroxyl group with chlorine. Subsequent treatment of 4-nitrobenzoyl chloride with 3-formylphenol in the presence of a base (e.g., pyridine or triethylamine) yields the ester under milder conditions (25–60°C). This method avoids equilibrium limitations and achieves higher yields (>80%) due to the superior electrophilicity of the acid chloride.
Example Procedure
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Synthesis of 4-nitrobenzoyl chloride : 4-Nitrobenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (2.5 equiv) in anhydrous dichloromethane for 4–6 hours. The excess SOCl₂ is removed under reduced pressure.
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Esterification : 4-Nitrobenzoyl chloride is added dropwise to a solution of 3-formylphenol (1.1 equiv) and pyridine (1.5 equiv) in dichloromethane at 0°C. The mixture is stirred at room temperature for 12 hours, washed with dilute HCl and NaHCO₃, and purified via recrystallization.
Alternative Synthesis Routes
Nitration of Preformed Esters
An indirect route involves nitrating a precursor ester, such as 3-formylphenyl benzoate, to introduce the nitro group at the para position. However, nitration regioselectivity is challenging; electron-withdrawing groups (e.g., formyl) typically direct nitration to the meta position, necessitating protective strategies. For example, acetyl protection of the formyl group could temporarily deactivate its directing effects, enabling para-nitration.
Oxidation of Methyl-Substituted Intermediates
Patent CN106496187A describes the oxidation of 3-bromomethyl-2-nitrobenzoic acid methyl ester to introduce a formyl group. While this method targets a different compound, analogous steps could be adapted for this compound. For instance, bromination of a methyl-substituted intermediate followed by oxidation (e.g., using N-methylmorpholine-N-oxide) might yield the formyl moiety.
Critical Considerations in Synthesis
Solvent Selection
Polar aprotic solvents (e.g., dichloromethane, THF) are preferred for acid chloride-based esterification due to their ability to stabilize ionic intermediates. In contrast, Fischer esterification often employs excess alcohol as both solvent and reactant.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Major Products Formed
Oxidation: 3-Formylphenyl 4-nitrobenzoic acid.
Reduction: 3-Formylphenyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
3-Formylphenyl 4-nitrobenzoate has the molecular formula and features a formyl group () attached to a phenyl ring, which is further connected to a nitrobenzoate moiety. This structural configuration allows it to engage in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
Scientific Research Applications
1. Chemistry
- Organic Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups enable various reactions that are crucial for developing new compounds.
2. Biology
- Enzyme Inhibition : The compound is studied for its ability to inhibit specific enzymes, which can lead to significant biological effects. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Antiangiogenic Effects : Research indicates that nitrobenzoate derivatives may disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are critical in tumor growth and metastasis.
3. Medicine
- Drug Development : The compound is investigated for its potential use in pharmaceuticals. Its unique structure allows it to serve as a building block for drug delivery systems and targeted therapies.
- Cytotoxicity Studies : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
4. Industry
- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals with specific properties tailored for industrial applications.
Case Studies
1. Anticancer Activity
A study exploring the effects of nitrobenzoate derivatives on cancer cells revealed significant reductions in cell viability and induction of apoptosis in specific cancer lines. Although direct data on this compound is limited, its structural analogs support this potential.
2. Vascular Development Impairment
In vivo studies using zebrafish models demonstrated that certain nitrobenzoates disrupt normal vascular development, indicating their potential as antiangiogenic agents. This finding aligns with hypothesized mechanisms for this compound.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Differences
4-Formyl-2-nitrophenyl 3-Nitro-2-methylbenzoate (Compound I)
- Structure : Features a methyl group at the 2-position of the benzoate ring and nitro groups at the 2- and 3-positions.
- Crystallography :
- Dihedral angle between benzene rings: 4.96° , indicating near-planarity due to steric interactions between the methyl and nitro groups .
- Ester group twist angles: 46.61° (relative to formyl ring) and 49.93° (relative to benzoate ring).
- Crystal packing: Forms helical chains via weak C-H⋯O interactions, lacking classical hydrogen bonds .
- Comparison : The methyl substituent reduces steric hindrance compared to bulkier groups (e.g., Cl or Br in F2ClB and F4BrB), leading to smaller dihedral angles than F4BrB (62.90°) and F2ClB (19.55°) .
4-Chlorophenyl 4-Nitrobenzoate
- Structure : Substituted with a chloro group (-Cl) on the phenyl ring.
- Properties :
- Applications : Used as an intermediate in agrochemicals due to its hydrolytic stability .
Methyl 4-Formyl-3-Nitrobenzoate
- Structure : Methyl ester with nitro and formyl groups at the 3- and 4-positions.
- Spectroscopy : IR peaks at 1723 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (formyl C=O), similar to Compound I .
- Reactivity : The methyl ester group offers easier hydrolysis than aryl esters, making it suitable for prodrug designs .
Ethyl 4-Nitrobenzoate Derivatives
Physical and Chemical Properties
Biological Activity
3-Formylphenyl 4-nitrobenzoate is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a formyl group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety. This structural configuration allows the compound to engage in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. The presence of both the formyl and nitro groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins or enzymes through its functional groups. The formyl group can form covalent bonds, potentially inhibiting enzymatic activity, while the nitro group can participate in redox reactions that influence the compound's reactivity with biological molecules.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its interaction with specific enzymes could lead to significant biological effects, making it a candidate for further investigation in drug development.
Antiangiogenic Effects
Emerging studies on nitrobenzoate compounds indicate their potential as antiangiogenic agents. For example, compounds that disrupt vascular endothelial growth factor (VEGF) signaling pathways have shown promise in inhibiting angiogenesis, which is critical in tumor growth and metastasis . The mechanism by which this compound may exert similar effects warrants further exploration.
Research Findings
A review of available literature reveals several key findings regarding the biological activity of nitrobenzoate derivatives:
- Enzyme Interactions : Studies have demonstrated that nitrobenzoate compounds can inhibit enzymes involved in critical metabolic pathways, suggesting a mechanism for their therapeutic effects .
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
- In Vivo Studies : Investigations using zebrafish models have shown that certain nitrobenzoate derivatives can impair vascular development, suggesting implications for antiangiogenic therapy .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-Formylphenyl 3-nitrobenzoate | Nitro group at different position | Similar enzyme inhibition potential |
| 3-Formylphenyl 4-aminobenzoate | Amino group instead of nitro | Potential for different biological interactions |
| Nitrobenzoate Compounds (e.g., X8) | Various substitutions affecting reactivity | Documented antiangiogenic effects |
Case Studies
- Case Study on Anticancer Activity : A study exploring the effects of nitrobenzoate derivatives on cancer cells revealed that these compounds could significantly reduce cell viability and induce apoptosis in specific cancer lines. While direct data on this compound is sparse, its structural analogs support this potential .
- Vascular Development Impairment : In vivo studies using zebrafish embryos demonstrated that certain nitrobenzoates disrupt normal vascular development, indicating their potential as antiangiogenic agents. This finding aligns with the hypothesized mechanisms for this compound .
Q & A
Basic: What are the standard synthetic routes for preparing 3-formylphenyl 4-nitrobenzoate?
The synthesis typically involves a two-step esterification. First, 4-nitrobenzoic acid is activated via reaction with thionyl chloride (SOCl₂) to form the acyl chloride. This intermediate is then reacted with 3-hydroxybenzaldehyde in anhydrous acetonitrile, using pyridine as a catalyst to neutralize HCl and drive the reaction . Purification is achieved through solvent evaporation or recrystallization. Key characterization includes IR spectroscopy (ester C=O stretch at ~1724 cm⁻¹, aldehyde C=O at ~1690 cm⁻¹) and ¹H/¹³C NMR to confirm ester bond formation and substituent positions .
Advanced: How can steric and electronic effects influence the synthesis yield of this compound?
The nitro group (-NO₂) and formyl (-CHO) substituents introduce competing electronic effects: the nitro group is electron-withdrawing, potentially deactivating the benzene ring, while the formyl group may participate in resonance. Steric hindrance arises from the ortho-nitro and meta-formyl arrangement, complicating ester bond formation. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates.
- Catalyst choice : Pyridine not only neutralizes HCl but may also coordinate to the acyl chloride, improving reactivity.
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for acyl chloride stability but require careful monitoring to avoid decomposition .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirm ester (C=O at ~1724 cm⁻¹) and aldehyde (C=O at ~1690 cm⁻¹) functional groups.
- ¹H NMR : Key signals include the aldehyde proton (~10 ppm) and aromatic protons split by nitro/formyl substituents (e.g., para-nitro protons at ~8.3 ppm).
- ¹³C NMR : Ester carbonyl (~165 ppm), aldehyde carbonyl (~190 ppm), and nitro-substituted aromatic carbons (~150 ppm) .
Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and torsion angles of the ester group. For example, in analogous structures, the ester group (C-O-C=O) exhibits planarity deviations (r.m.s. ~0.05 Å), and nitro groups form dihedral angles of ~37–40° with adjacent rings . SHELX software (e.g., SHELXL for refinement) is critical for modeling weak interactions like C-H···O, which stabilize crystal packing . Non-classical hydrogen bonds and π-π stacking can be quantified using graph set analysis (R₃³(15) motifs) .
Basic: How is the thermal stability of this compound assessed?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For example, related 4-nitrobenzoate derivatives show melting points ~57–108°C and decomposition above 200°C. Controlled heating rates (e.g., 10°C/min under N₂) minimize oxidative side reactions .
Advanced: What enzymatic pathways degrade 4-nitrobenzoate derivatives, and how can they inform biodegradation studies of this compound?
Microbial pathways (e.g., in Pseudomonas putida) involve nitroreductases (PnbA) converting nitro groups to hydroxylamines, followed by lyases (PnbB) cleaving the aromatic ring to protocatechuate . For this compound, researchers can:
- Design LC-MS/MS assays to track intermediates like 4-hydroxylaminobenzoate.
- Use knockout strains to validate enzyme specificity.
- Apply isotopic labeling (e.g., ¹⁵N) to trace nitro group fate .
Advanced: How do non-classical hydrogen bonds influence the solid-state packing of this compound?
Crystal structures of similar compounds show weak C-H···O interactions (2.5–3.0 Å) forming helical chains or edge-fused rings. Graph set analysis (Etter’s method) classifies these as R₃³(15) motifs, which stabilize the lattice despite the absence of classical H-bonds. Computational tools (e.g., Mercury CSD) can map these interactions and predict packing efficiency .
Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:
- Recrystallization : Test solvents (e.g., ethanol/water) to isolate pure polymorphs.
- DSC analysis : Identify eutectic mixtures or phase transitions.
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
